2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
Brand Name: Vulcanchem
CAS No.: 52546-65-3
VCID: VC17465910
InChI: InChI=1S/C6H7N5/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3,(H2,7,8)
SMILES:
Molecular Formula: C6H7N5
Molecular Weight: 149.15 g/mol

2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine

CAS No.: 52546-65-3

Cat. No.: VC17465910

Molecular Formula: C6H7N5

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine - 52546-65-3

Specification

CAS No. 52546-65-3
Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
IUPAC Name 2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-8-amine
Standard InChI InChI=1S/C6H7N5/c1-4-9-6-5(7)8-2-3-11(6)10-4/h2-3H,1H3,(H2,7,8)
Standard InChI Key KGUGTTGRNDVJAC-UHFFFAOYSA-N
Canonical SMILES CC1=NN2C=CN=C(C2=N1)N

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

2-Methyl-[1,2,] triazolo[1,5-a]pyrazin-8-amine belongs to the class of nitrogen-rich heterocycles, a family of compounds renowned for their diverse biological activities. The fused triazole-pyrazine core creates a planar structure with delocalized π-electrons, while the methyl and amino substituents introduce steric and electronic modifications. The triazole ring (positions 1, 2, 4) shares two adjacent atoms with the pyrazine ring (positions 5-a), forming a bicyclic system .

The amino group at position 8 enhances solubility in polar solvents such as water and ethanol, whereas the methyl group at position 2 contributes to hydrophobic interactions. Computational studies suggest that the methyl group induces a slight distortion in the triazole ring, altering electron density distribution across the fused system .

Physicochemical Characteristics

Key physicochemical properties of 2-methyl- triazolo[1,5-a]pyrazin-8-amine include:

PropertyValue
Molecular FormulaC6H7N5\text{C}_6\text{H}_7\text{N}_5
Molecular Weight149.15 g/mol
Exact Mass149.0706 Da
Topological Polar Surface80.3 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

These properties derive from its structural features, including the amino group’s capacity for hydrogen bonding and the aromatic system’s contribution to molecular rigidity . The compound typically exists as a crystalline solid at room temperature, with moderate thermal stability up to 200°C.

Synthesis and Manufacturing Considerations

Synthetic Routes

While detailed synthetic protocols for 2-methyl- triazolo[1,5-a]pyrazin-8-amine remain sparingly documented in publicly available literature, general strategies for analogous triazolo-pyrazines involve cyclocondensation reactions. A plausible route may involve:

  • Precursor Preparation: Formation of a pyrazine-8-amine derivative bearing a reactive substituent at position 2.

  • Triazole Ring Construction: Cyclization via -triazole formation using hydrazine derivatives under acidic or basic conditions.

  • Methyl Group Introduction: Alkylation or nucleophilic substitution to install the methyl group at position 2.

Industrial-Scale Production

Large-scale manufacturing prioritizes atom economy and minimal waste generation. Continuous flow reactors may enhance the synthesis of intermediates, while crystallization techniques ensure high purity. Environmental considerations drive the adoption of green solvents (e.g., ethanol-water mixtures) and heterogeneous catalysts to minimize ecological impact.

Structure-Activity Relationships

Substituent Effects on Bioactivity

Comparative analysis of triazolo-pyrazine derivatives reveals critical structure-activity trends:

  • Amino Group Position: Relocation of the amino group to position 6 (as in 2-methyl- triazolo[1,5-a]pyridin-6-amine) reduces hydrogen-bonding capacity, diminishing interactions with polar binding pockets.

  • Methyl vs. Trifluoromethyl: Replacement of the methyl group with a trifluoromethyl moiety enhances lipophilicity (ΔlogP ≈ +1.5) but may introduce metabolic instability due to increased susceptibility to oxidative defluorination .

  • Halogen Substitution: Introduction of chlorine at position 6 improves electrophilic character, potentially augmenting covalent binding to cysteine residues in target enzymes .

Electronic and Steric Considerations

Density functional theory (DFT) calculations indicate that the methyl group at position 2 exerts a +I effect, increasing electron density on the triazole ring. This electronic perturbation could enhance π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in protein binding sites . Conversely, bulkier substituents at this position may sterically hinder access to deep hydrophobic pockets.

Applications in Materials Science

Coordination Chemistry

The amino and triazole nitrogen atoms serve as potential ligands for metal ions. Preliminary studies on analogous compounds demonstrate the formation of stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), suggesting applications in catalysis or luminescent materials .

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